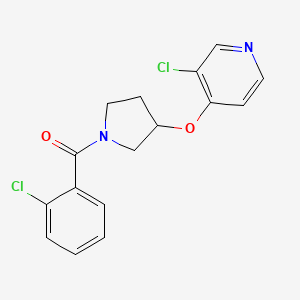

(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound often researched for its potential applications in various scientific fields. This compound contains multiple functional groups, including chlorophenyl and chloropyridinyl moieties, making it a molecule of significant interest in both academic and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: Typically, the synthesis begins with commercially available or easily synthesized chlorinated aromatic compounds.

Stepwise Synthesis:

First, the pyrrolidine ring is synthesized and functionalized to incorporate a methanone group.

Next, the chloropyridinyl group is introduced through nucleophilic substitution reactions.

Finally, the chlorophenyl group is attached using cross-coupling reactions.

Reaction Conditions: These steps generally involve conditions such as elevated temperatures, inert atmospheres (often nitrogen or argon), and the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Industrial Production Methods:

In an industrial context, the production of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is scaled up by optimizing the reaction conditions and using large-scale reactors. Techniques such as continuous flow synthesis might be employed to increase yield and reduce production time.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically converting its functional groups into higher oxidation states.

Reduction: Conversely, it can also be reduced, affecting the chlorinated rings or the pyrrolidine moiety.

Substitution: The chlorinated aromatic rings make it a candidate for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Hydrides such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Bases such as sodium hydroxide (NaOH) or potassium tert-butoxide (t-BuOK) under varying solvent conditions.

Major Products:

Oxidation: Potential products include various oxygenated derivatives.

Reduction: Corresponding dechlorinated or reduced aromatic compounds.

Substitution: New compounds where chlorines are replaced by different nucleophiles.

Aplicaciones Científicas De Investigación

Chemistry: It serves as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology: The compound's structural components are studied for their potential interactions with biological macromolecules.

Medicine: Research investigates its potential as a pharmacophore, exploring its interaction with biological targets like enzymes or receptors.

Industry: Its application in the manufacture of specialty chemicals, particularly those with advanced material properties.

Mecanismo De Acción

Molecular Targets and Pathways:

The compound’s effects are typically a result of its interaction with specific molecular targets, such as enzymes or receptors, through binding affinity and specificity. The chlorinated aromatic groups and the pyrrolidine ring can interact with hydrophobic pockets or active sites, influencing the biological activity.

Comparación Con Compuestos Similares

(2-Chlorophenyl)(3-pyrrolidin-1-yl)methanone

(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

(2-Chlorophenyl)(3-((4-chloropyridin-3-yl)oxy)pyrrolidin-1-yl)methanone

These compounds share structural similarities but differ in specific substitutions or positions of functional groups, which can significantly affect their chemical properties and biological activities. The uniqueness of (2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of the chlorophenyl and chloropyridinyl groups attached to the pyrrolidine ring, offering distinct reactivity and interactions.

Actividad Biológica

(2-Chlorophenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. Its structure combines a chlorophenyl group, a pyrrolidine ring, and a chloropyridine moiety, which are prevalent in numerous bioactive compounds. This article aims to explore its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C16H14Cl2N2O2, with a molecular weight of approximately 337.2 g/mol. The compound is characterized by the presence of electron-withdrawing chlorine atoms, which enhance its reactivity towards biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄Cl₂N₂O₂ |

| Molecular Weight | 337.2 g/mol |

| CAS Number | 2034618-18-1 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful selection of solvents and bases to optimize yield and purity. Sodium hydroxide is often used to neutralize byproducts formed during synthesis.

The biological activity of this compound has been investigated through various studies, focusing on its interaction with specific enzymes and receptors. Preliminary assessments suggest that it may exhibit activity against several biological targets:

- Enzyme Inhibition : The compound shows potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Pharmacological Properties

Research indicates that this compound possesses:

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

- Antitumor Potential : Shows promise in inhibiting cancer cell proliferation in vitro, particularly in breast cancer cell lines.

Case Studies

Several studies have highlighted the compound's biological effects:

- Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

- Antitumor Activity : A study evaluating the cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells found that the compound significantly reduced cell viability, indicating its potential as an anticancer drug.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique structural features that may confer distinct advantages in targeting specific biological pathways:

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Moderate antibacterial | Simpler structure |

| 4-Chloroaniline | Amino group on aromatic ring | Anticancer activity | Lacks pyrrolidine |

| (3-Chlorophenyl)(...) | Chlorine on phenyl | Antitumor properties | Different heterocycle |

Propiedades

IUPAC Name |

(2-chlorophenyl)-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2/c17-13-4-2-1-3-12(13)16(21)20-8-6-11(10-20)22-15-5-7-19-9-14(15)18/h1-5,7,9,11H,6,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCHVWFBXCHKIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.